molecular formula C14H20FNO4S B5319167 3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide

3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide

Katalognummer B5319167
Molekulargewicht: 317.38 g/mol
InChI-Schlüssel: HQJXZSLVMVTFHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AZD9291 or osimertinib and is primarily used in cancer treatment.

Wirkmechanismus

The mechanism of action of 3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide involves the inhibition of mutated forms of EGFR. This compound selectively binds to the mutated forms of EGFR, which are commonly found in NSCLC, and inhibits their activity. This inhibition leads to the suppression of tumor growth and progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of mutated forms of EGFR. This compound has been shown to suppress tumor growth and progression in NSCLC patients. It has also been associated with a lower incidence of side effects compared to other EGFR inhibitors.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide in lab experiments include its selectivity for mutated forms of EGFR, its potential therapeutic applications in cancer treatment, and its low incidence of side effects. However, the limitations include its high cost, limited availability, and potential for resistance development.

Zukünftige Richtungen

There are several future directions for the research and development of 3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide. These include:
1. Investigating its potential therapeutic applications in other types of cancer.
2. Developing new formulations and delivery methods to improve its efficacy and reduce side effects.
3. Studying its potential for combination therapy with other cancer treatments.
4. Investigating its potential for use in the treatment of other diseases besides cancer.
5. Identifying potential biomarkers for predicting response to treatment with this compound.
Conclusion:
This compound is a promising compound that has shown potential therapeutic applications in cancer treatment. Its selectivity for mutated forms of EGFR and low incidence of side effects make it an attractive option for cancer treatment. Further research is needed to fully understand its potential and develop new treatment strategies.

Synthesemethoden

The synthesis of 3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide involves several steps. The starting material for the synthesis is 4-methoxyphenylacetic acid, which is converted to 4-methoxyphenylacetyl chloride. This intermediate is then reacted with N-methylpiperazine to form N-methyl-4-methoxyphenylacetamide. The final step involves the reaction of N-methyl-4-methoxyphenylacetamide with 2-hydroxycyclohexanone and 3-fluorobenzenesulfonyl chloride to yield this compound.

Wissenschaftliche Forschungsanwendungen

3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a third-generation epidermal growth factor receptor (EGFR) inhibitor that selectively targets mutated forms of EGFR, which are commonly found in non-small cell lung cancer (NSCLC). It has shown promising results in clinical trials and is currently approved for the treatment of NSCLC.

Eigenschaften

IUPAC Name

3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO4S/c1-16(12-5-3-4-6-13(12)17)21(18,19)10-7-8-14(20-2)11(15)9-10/h7-9,12-13,17H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJXZSLVMVTFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1O)S(=O)(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.